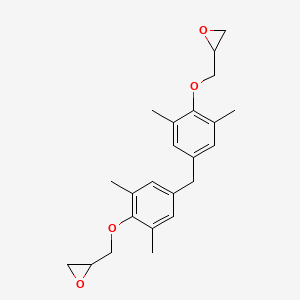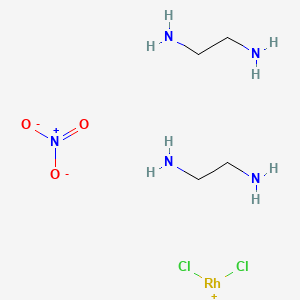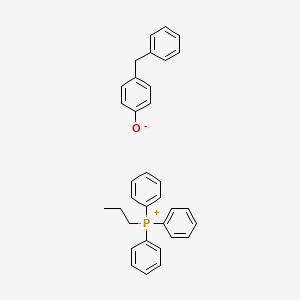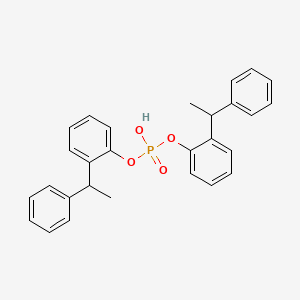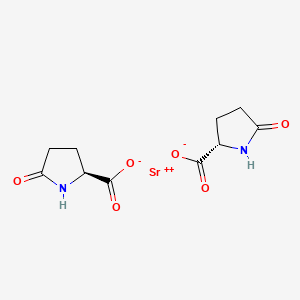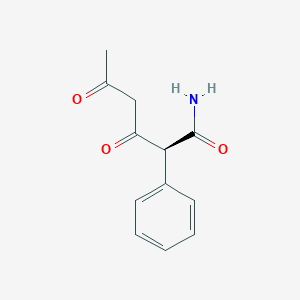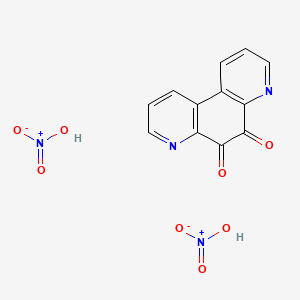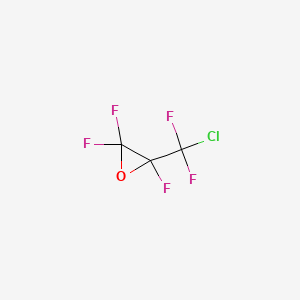
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide typically involves the chlorosulfonation of 2,4-quinazolinediamine to form the 6-sulfonyl chloride intermediate. This intermediate is then treated with the appropriate amine to produce the desired product . Another method involves the diazotization of the corresponding amine followed by treatment with sulfur dioxide in the presence of copper chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline ring.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exhibiting its antibacterial and anticancer effects . The compound’s sulfonamide group also plays a role in its biological activity by mimicking natural substrates and interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-quinazoline-6-sulfonamide
- 2,4-Diamino-quinazoline-6-sulfonic acid
- 2,4-Diamino-quinazoline-6-sulfonic acid ethyl-phenyl-amide
Uniqueness
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research. Its unique combination of functional groups allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Properties
CAS No. |
92144-30-4 |
|---|---|
Molecular Formula |
C15H15N5O2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2,4-diamino-N-methyl-N-phenylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C15H15N5O2S/c1-20(10-5-3-2-4-6-10)23(21,22)11-7-8-13-12(9-11)14(16)19-15(17)18-13/h2-9H,1H3,(H4,16,17,18,19) |
InChI Key |
SGFWVPMENQKZGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


